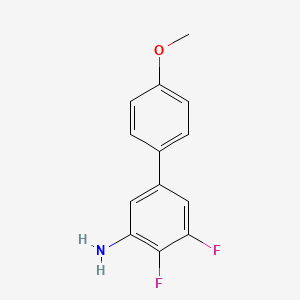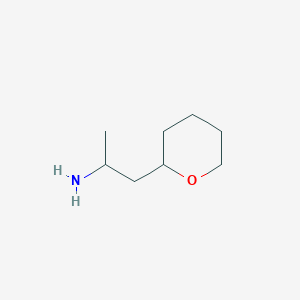![molecular formula C9H12F3NO4 B13572745 rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid](/img/structure/B13572745.png)
rac-methyl(1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate; trifluoroacetic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azabicyclo[2.1.1]hexane core makes it an interesting subject for research due to its structural rigidity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,4S,5R)-2-azabicyclo[211]hexane-5-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanesThe reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are optimized to ensure high diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo[2.1.1]hexane core, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the integrity of the bicyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
Rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential biological activity suggests applications in drug discovery and development, particularly in designing molecules with specific biological targets.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals, leveraging its structural properties.
Mechanism of Action
The mechanism by which rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The azabicyclo[2.1.1]hexane core provides a rigid framework that can interact with enzymes, receptors, or other biological macromolecules. These interactions can modulate biological pathways, leading to various effects depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Rac-(1R,4R,5R)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Uniqueness
Rac-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C9H12F3NO4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6-;/m1./s1 |
InChI Key |
IPAFWKDXXLDTLL-RWOHWRPJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2C[C@H]1NC2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
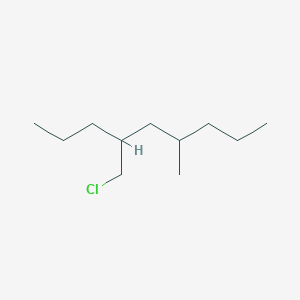
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)

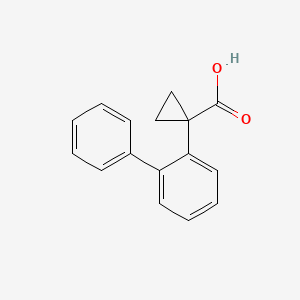
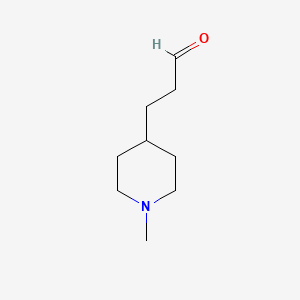

![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)

